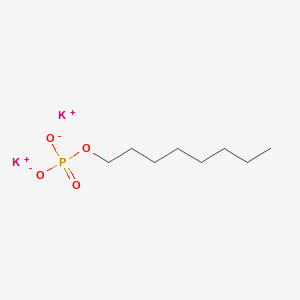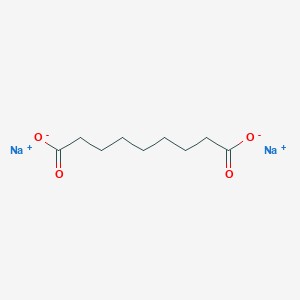
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzoxazolinone family, which is characterized by a benzene ring fused with an oxazolinone moiety. The presence of the chloro and hydroxymethyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one typically involves the reaction of 5-chloro-2-aminophenol with formaldehyde under acidic conditions. This reaction forms the intermediate 5-chloro-2-hydroxybenzylamine, which then undergoes cyclization to yield the desired benzoxazolinone derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
化学反应分析
Types of Reactions
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-chloro-3-carboxybenzoxazolinone.
Reduction: Formation of 5-chloro-3-aminomethylbenzoxazolinone.
Substitution: Formation of various substituted benzoxazolinone derivatives depending on the nucleophile used.
科学研究应用
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its muscle relaxant properties.
作用机制
The mechanism of action of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by inhibiting certain enzymes or receptors. For instance, its muscle relaxant properties are attributed to its action on the central nervous system, where it inhibits multisynaptic reflex arcs involved in muscle spasm .
相似化合物的比较
Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar benzoxazolinone structure but without the hydroxymethyl group.
5-Chloro-2-aminophenol: A precursor in the synthesis of 5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one.
2-Benzoxazolinone: The parent compound without the chloro and hydroxymethyl substitutions
Uniqueness
This compound is unique due to the presence of both chloro and hydroxymethyl groups, which enhance its reactivity and biological activity.
属性
CAS 编号 |
17929-34-9 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC 名称 |
5-chloro-3-(hydroxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(4-11)8(12)13-7/h1-3,11H,4H2 |
InChI 键 |
FSCPTWHCVYVMGT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
规范 SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CO |
Key on ui other cas no. |
17929-34-9 |
同义词 |
5-Chloro-3-(hydroxymethyl)benzoxazol-2(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)



![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)






![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)


